3-Nitrophenylacetonitrile
Overview
Description
Synthesis Analysis
3-Nitrophenylacetonitrile can be synthesized through several methods, including the reaction of nitrobenzene derivatives with acetonitrile under certain conditions. One versatile approach involves the Michael addition of arylacetonitriles to α,β-unsaturated aldehydes in the presence of a nitro group, which acts as a temporary activating group, facilitating further transformations (Cid et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-nitrophenylacetonitrile and its derivatives has been extensively studied. These studies reveal the influence of the nitro and cyano groups on the molecular geometry and intermolecular interactions. For example, in various nitro-substituted phenylacetonitriles, different arrangements of molecules are observed due to O...H and N(cyano)...H interactions, highlighting the structural diversity of these compounds (Boitsov et al., 2002).
Chemical Reactions and Properties
3-Nitrophenylacetonitrile participates in a range of chemical reactions, offering pathways to various organic compounds. Its reactivity is influenced by the nitro group, which can undergo reduction, and the nitrile group, which can be hydrolyzed or involved in nucleophilic addition reactions. For instance, the compound has been used in the synthesis of carbazole derivatives via Ru3(CO)12-catalyzed reductive carbonylation (Crotti et al., 1991).
Scientific Research Applications
Organocatalytic Conjugate Additions : Nitrophenylacetonitriles enable enantioselective organocatalytic conjugate additions, facilitating the synthesis of diastereomerically pure disubstituted lactones in high yield and optical purity (Cid et al., 2010).
Carcinogenic Potential of Nitrosated Compounds : Nitrosated chloroindoles and nitrosated indole-3-acetonitrile are mutagens and agents with potential tumor-promoting capacity, as demonstrated in vitro (Tiedink et al., 1991).
Antibacterial Activity : The compound 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile shows antibacterial activity against various human pathogenic microorganisms (Uzun et al., 2019).
Reductive Carbonylation : The Ru3(CO)12-catalyzed reductive carbonylation of 2-nitrobiphenyl in acetonitrile leads to the synthesis of carbazole and 2-aminobiphenyl, with its crystal structure determined (Crotti et al., 1991).
Synthesis of Acetamides : A facile synthetic method for N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides using trifluoroacetic acid offers lower catalyst costs and simpler posttreatment (Tian et al., 2014).
Chromogenic Chemosensor : The anionic chromogenic chemosensor 3a selectively detects cyanide in acetonitrile-water mixtures, with CN- being the only anion capable of causing a change in color (Marini et al., 2010).
Protein Nitration and Liver Damage : Cyp2E1 plays a key role in 3-NT formation, protein degradation, and liver damage during acetaminophen toxicity, independent of nitric oxide synthase activation (Abdelmegeed et al., 2010).
Solubility Modeling and Thermodynamics : The solubility and thermodynamic dissolution properties of p-nitrophenylacetonitrile in monosolvents are temperature-dependent (Chen et al., 2019).
Synthesis of Benzisoxazoles : A method provides a moderate-to-good yield of 3-aryl-2,1-benzisoxazoles from nitroarenes and benzylic C-H acids in aprotic media, with strong bases and silylating agents promoting the synthesis (Wieclaw et al., 2015).
Electrochemical Generation of Free Radicals : The electrochemical generation of the nitrobenzene anion radical in acetonitrile offers advantages over conventional alkali metal reductions (Geske & Maki, 1960).
Safety And Hazards
3-Nitrophenylacetonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral1. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes56. Use of personal protective equipment, such as chemical impermeable gloves, is advised56. It should be used only outdoors or in a well-ventilated area7.
Future Directions
3-Nitrophenylacetonitrile has garnered significant interest from researchers in various fields of study due to its unique physical and chemical properties8. It is a potential candidate for the enzymatic synthesis of benzylic amides for biotechnological applications9. Studying the effect of nitrilase hydration activity could promote our understanding of the factors that influence amide and acid distribution9.
Relevant Papers
A paper titled “Screening and characterization of a nitrilase with significant nitrile hydratase activity” discusses the potential of nitrilases, including 3-Nitrophenylacetonitrile, in benzylic amide biosynthesis9. The paper also investigates the factors affecting their hydration activity to support further research on benzylic amide production by nitrilase9.
properties
IUPAC Name |
2-(3-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKEPUFQMUGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211151 | |
Record name | Acetonitrile, (m-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenylacetonitrile | |
CAS RN |
621-50-1 | |
Record name | (3-Nitrophenyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetonitrile, (m-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-50-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, (m-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20211151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrophenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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